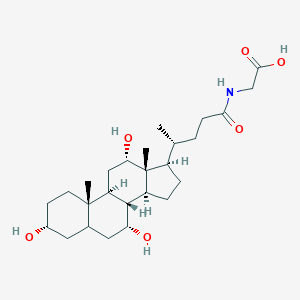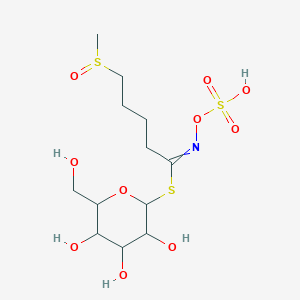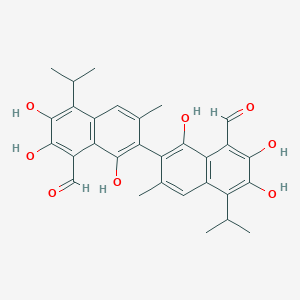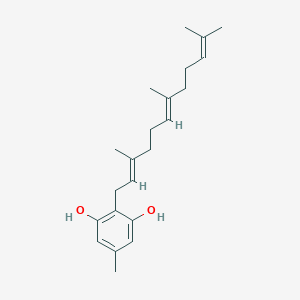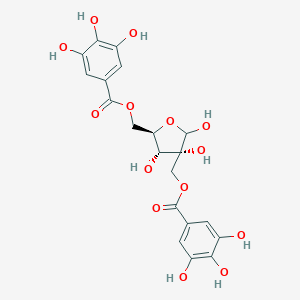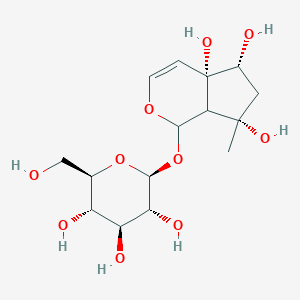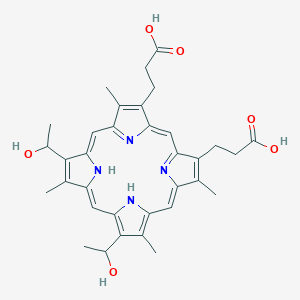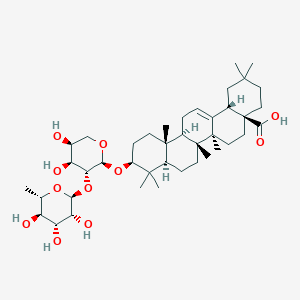
Homoplantaginin
Vue d'ensemble
Description
Homoplantaginin is an anti-inflammatory and antioxidant flavonoid isolated from the medical herb Salvia plebeian (Sage weed). It has been found to improve hepatic injury, hyperlipidemia, and hyperglycemia .
Synthesis Analysis
Homoplantaginin has been shown to modulate insulin sensitivity in endothelial cells by inhibiting inflammation . It also has been reported to have protective effects on H2O2-injured hepatocyte cells and lipopolysaccharide-induced inflammatory liver injury .Molecular Structure Analysis
The molecular formula of Homoplantaginin is C22H22O11, and its molecular weight is 462.40 . The structure has been confirmed through spectroscopic analysis .Chemical Reactions Analysis
Homoplantaginin has been found to inhibit TNF-α and IL-6 mRNA expression, IKKβ and NF-κB phosphorylation . It also shows significant inhibition of PA induced tumour necrosis factor-α (TNF-α) and interleukin-6 (IL-6) mRNA expression .Applications De Recherche Scientifique
Atherosclerosis Prevention
Homoplantaginin has been shown to protect vascular endothelial cells by inhibiting inflammation and restricting the development of atherosclerosis. It inhibits oxidized low-density lipoprotein (oxLDL)-induced reactive oxygen species (ROS) overproduction and the phosphorylation of ERK and NF-κB activation through activating the Nrf2/HO-1 anti-oxidative signaling pathway .
Vascular Endothelial Dysfunction
This compound also attenuates high glucose-induced vascular endothelial dysfunction. It has been observed to protect against the activation of store-operated calcium entry (SOCE) channel and endoplasmic reticulum stress (ERS) induced by high glucose, which is a major cause of vascular endothelial dysfunction .
Liver Damage Treatment
Homoplantaginin can be used to treat liver damage. Although specific mechanisms are not detailed in the search results, its therapeutic potential for liver conditions is noted .
Endothelial Insulin Resistance
It improves endothelial insulin resistance, which is crucial for maintaining vascular health and preventing diabetes-related complications .
Tumor Growth Inhibition
Lastly, Homoplantaginin has been reported to inhibit tumor growth. This suggests its potential use in cancer research and treatment .
Mécanisme D'action
Homoplantaginin, a flavonoid derived from the traditional Chinese medicine Salvia plebeia, has been recognized for its anti-inflammatory and antioxidant properties . This article aims to provide a comprehensive review of the mechanism of action of Homoplantaginin.
Target of Action
Homoplantaginin primarily targets the TNF-α and IL-6 mRNA expression, IKKβ, and NF-κB phosphorylation . These targets play a crucial role in inflammatory responses and oxidative stress, making Homoplantaginin a potential therapeutic agent for conditions associated with inflammation and oxidative damage .
Mode of Action
Homoplantaginin interacts with its targets by inhibiting their activity. Specifically, it inhibits TNF-α and IL-6 mRNA expression, IKKβ, and NF-κB phosphorylation . This inhibition results in a decrease in inflammation and oxidative stress, contributing to its therapeutic effects .
Biochemical Pathways
Homoplantaginin affects several biochemical pathways. It reduces the concentration of Ca 2+ by blocking the store-operated calcium entry (SOCE) channel in human umbilical vein endothelial cells (HUVECs) . It also resists endoplasmic reticulum stress (ERS) activation by down-regulating ERS-related proteins expression . Furthermore, it promotes Nrf2 nuclear translocation and increases the anti-oxidation downstream HO-1 protein level .
Pharmacokinetics
Homoplantaginin is rapidly absorbed after oral administration, with a Tmax of 16.00±8.94 minutes . It reaches a mean Cmax between 0.77 and 1.27 nmol/mL . The absolute oral bioavailability of homoplantaginin is calculated to be only 075% . This poor bioavailability may be attributed to the biotransformation of Homoplantaginin by rat intestinal bacteria .
Result of Action
The molecular and cellular effects of Homoplantaginin’s action are significant. It increases the levels of nitric oxide (NO) and phospho-endothelial nitric oxide synthase (p-eNOS) in a dose-dependent manner . It also restores acetylcholine-mediated endothelium-dependent vasodilation . Moreover, it inhibits apoptosis and the increased level of ICAM-1 and VCAM-1 in oxLDL-stimulated HUVECs .
Action Environment
The action, efficacy, and stability of Homoplantaginin can be influenced by various environmental factors. For instance, high glucose levels can induce vascular endothelial dysfunction, which Homoplantaginin can alleviate by inhibiting SOCE channel and ERS . .
Safety and Hazards
Propriétés
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLAFEGUXXHIFT-IWLDQSELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415733 | |
| Record name | Homoplantaginin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homoplantaginin | |
CAS RN |
17680-84-1 | |
| Record name | Homoplantaginin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoplantaginin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homoplantaginin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOPLANTAGININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396COT90TD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






